2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound characterized by its unique structural features and potential applications in scientific research. The compound's molecular formula is , and it has a molecular weight of 257.29 g/mol. This compound is classified under pyrazolo[1,5-a]pyrazines, which are known for their diverse biological activities and potential therapeutic uses.
The synthesis of 2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step reactions that may include cyclization and functional group transformations. While specific synthetic routes for this compound are not extensively documented in the available literature, similar compounds often utilize methods such as:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the desired compound.
The molecular structure of 2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be represented in various forms including:
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=C(S4)Cl
WZPXKTQEAYFSDC-UHFFFAOYSA-N
These structural representations highlight the compound's complex cyclic framework and functional groups.
The compound's molecular weight is 257.29 g/mol with a molecular formula of . Detailed structural data can assist in predicting its reactivity and interactions with biological targets.
2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine may participate in various chemical reactions typical for pyrazole derivatives. These include:
Understanding the reactivity patterns of this compound is crucial for its application in synthetic chemistry and medicinal chemistry.
Studies suggest that the pyrazole moiety can influence biological activity through mechanisms such as:
While specific physical properties like density and boiling point are not readily available for this compound, typical properties observed in related pyrazole compounds include:
Chemical properties such as solubility in various solvents and stability under different conditions are essential for practical applications. This compound is expected to exhibit moderate solubility in polar organic solvents due to its functional groups.
2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine holds potential applications in:
The ongoing research into its properties and mechanisms could lead to significant advancements in medicinal chemistry and therapeutic development.
CAS No.: 3463-92-1
CAS No.: 692-29-5
CAS No.: 1955-68-6
CAS No.: 4682-50-2
CAS No.: 101141-95-1
CAS No.: 130832-66-5